2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
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Overview
Description
2,4-Dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a triazine ring substituted with morpholine and methoxy groups. Triazine derivatives are well-known for their diverse biological activities and are widely used in various fields, including agriculture, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Compounds with a similar 1,3,5-triazine structure have been used in the synthesis of polymers and have shown antimicrobial activity against certain bacteria and fungi .
Mode of Action
1,3,5-triazine derivatives are known for their remarkable reactivity and unique structure, which has led researchers to utilize them in the modification and construction of new materials . They undergo nucleophilic substitution reactions under controlled temperature .
Biochemical Pathways
It’s worth noting that 1,3,5-triazine derivatives have been used in various fields, including material science and pharmaceuticals , suggesting they may interact with multiple biochemical pathways.
Action Environment
The stability and reactivity of 1,3,5-triazine derivatives can be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,4-dichloro-N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}benzamide are largely determined by its triazine core and the functional groups attached to it . The triazine core is known for its reactivity and unique structure, which allows it to participate in various biochemical reactions
Cellular Effects
Given the known biological activities of 1,3,5-triazine derivatives, it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4-dichloro-N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}benzamide is not well-established. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with appropriate amines. For this compound, cyanuric chloride is reacted with morpholine and methoxy-substituted amines under controlled conditions to form the triazine core.
Substitution Reactions: The triazine core undergoes further substitution reactions to introduce the benzamide moiety. This involves reacting the triazine intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and morpholine groups, leading to the formation of different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Scientific Research Applications
2,4-Dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: A simpler triazine derivative with similar chemical properties.
2,4-Dichloro-N-(4-methoxyphenyl)benzamide: A related benzamide compound with a different substitution pattern.
4-Morpholino-1,3,5-triazine Derivatives: Compounds with similar triazine cores but different substituents.
Uniqueness
2,4-Dichloro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,4-dichloro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O3/c1-25-16-21-13(20-15(22-16)23-4-6-26-7-5-23)9-19-14(24)11-3-2-10(17)8-12(11)18/h2-3,8H,4-7,9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBUOXZJKZJNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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